molecular formula C16H12FN3O4S B2853585 4-fluoro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886920-92-9

4-fluoro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2853585
CAS RN: 886920-92-9
M. Wt: 361.35
InChI Key: UBYABTFQDBKYQY-UHFFFAOYSA-N
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Description

“4-fluoro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound. It’s related to flusulfinam, a compound used as a herbicide . The compound is a mixture of 80-100% of the 3- ( R )- enantiomer and 0-20% of the 3- ( S )- enantiomer .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring, which is a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The compound also contains a fluorine atom and a methylsulfonyl group .

Mechanism of Action

The mechanism of action of 4-fluoro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is not fully understood, but it is believed to interact with specific receptors or enzymes within cells to modulate their activity. This compound has been shown to have a variety of effects on different biochemical pathways and physiological processes, including the regulation of gene expression, the modulation of ion channels, and the inhibition of enzymatic activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of effects on different biochemical pathways and physiological processes. These effects can include the modulation of ion channels, the inhibition of enzymatic activity, and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-fluoro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide in lab experiments is its unique structure, which allows it to interact with specific receptors or enzymes within cells. However, one of the main limitations of this compound is its complexity, which requires specialized equipment and expertise for its synthesis and use in experiments.

Future Directions

There are many potential future directions for research involving 4-fluoro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide. Some possible areas of investigation include the development of new drugs or therapies based on this compound, the exploration of its potential as a diagnostic tool, and the investigation of its effects on different biochemical pathways and physiological processes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 4-fluoro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves a multi-step process that requires specialized equipment and expertise. The synthesis typically begins with the preparation of the oxadiazole ring, followed by the introduction of the sulfonyl group and the fluorine atom. The final step involves the coupling of the benzamide group to the oxadiazole ring to form the final compound.

Scientific Research Applications

The unique structure of 4-fluoro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide makes it a valuable tool for scientific research. This compound has been used in a variety of studies to investigate the mechanisms of action of various biochemical pathways and physiological processes.

properties

IUPAC Name

4-fluoro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O4S/c1-25(22,23)13-5-3-2-4-12(13)15-19-20-16(24-15)18-14(21)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYABTFQDBKYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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